molecular formula C5H5ClN2O3 B6234272 ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate CAS No. 1196154-19-4

ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6234272
CAS No.: 1196154-19-4
M. Wt: 176.6
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Description

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate (CAS: 1196154-19-4) is a heterocyclic compound with the molecular formula C₅H₅ClN₂O₃ and a molecular weight of 176.56 g/mol . It belongs to the 1,3,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The chloro substituent at the 5-position and the ethyl ester group at the 2-position confer unique reactivity, making it a versatile building block in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCJWHIXWZVPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-19-4
Record name ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, naphthofuran-2-carbohydrazide is treated with POCl₃ and para-aminobenzoic acid (PABA) at 80°C for 4 hours. The reaction proceeds via intermediate formation of a diacylhydrazine, which undergoes cyclodehydration to yield the oxadiazole core. Key steps include:

  • Activation of the carbohydrazide by POCl₃, forming a reactive intermediate.

  • Cyclization through nucleophilic attack, eliminating water and HCl.

  • Quenching and purification via basification with NaHCO₃ and recrystallization.

This method achieved an 85% yield for structurally analogous compounds, demonstrating its efficiency for chloro-substituted derivatives when appropriate starting materials are selected.

Optimization and Limitations

  • Temperature Control : Maintaining 80°C ensures complete cyclization without side reactions.

  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction homogeneity.

  • Challenges : POCl₃ is highly corrosive, necessitating specialized glassware and careful handling.

Large-Scale Synthesis via Ethyl Oxalyl Chloride

A patent-derived methodology outlines a scalable route using ethyl oxalyl chloride, suitable for industrial production.

Synthetic Pathway

  • Formation of the Hydrazide Intermediate :
    Ethyl oxalyl chloride (81 mL, 0.72 mol) is added to a slurry of sodium hydrogen carbonate (69 g, 0.82 mol) and a substituted hydrazine in THF at 0°C. The mixture is stirred for 12 hours, yielding a hydrazide intermediate.

  • Cyclization and Deprotection :
    The intermediate is treated with hydrogen chloride (4 M in dioxane) at 0°C, leading to cyclization and subsequent deprotection. The product is isolated via filtration and washing with ether, achieving a 76% yield.

Industrial Advantages

  • Scalability : Continuous flow reactors enable high-throughput production.

  • Cost Efficiency : Avoids expensive catalysts and chromatographic purification.

  • Safety : Minimizes use of toxic reagents like ammonia gas.

Alternative Methods Using Hydrazides and Acyl Chlorides

Hydrazide Cyclization with Aromatic Acids

Refluxing acetohydrazides with aromatic acids in POCl₃ provides a versatile route to 5-substituted oxadiazoles. For example:

  • Reaction Conditions :
    Acetohydrazide (1 equiv.) and chlorinated aromatic acid (1.2 equiv.) are refluxed in POCl₃ for 4–6 hours.

  • Yield Range : 69–93.2%, depending on the substituent’s electronic properties.

Coupling Reactions with HATU

Post-cyclization functionalization employs coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce diverse substituents.

  • Procedure :
    The oxadiazole intermediate is coupled with carboxylic acids in dichloromethane (DCM) using HATU (0.3 equiv.) and DIPEA (2 equiv.).

  • Optimization :
    DCM outperforms THF and DMF in reaction efficiency, reducing side-product formation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the leading synthetic routes:

MethodReagents/ConditionsYieldScalabilitySafety Considerations
POCl₃ CyclizationPOCl₃, PABA, 80°C, 4h69–93%ModerateCorrosive reagents
Ethyl Oxalyl ChlorideEthyl oxalyl chloride, NaHCO₃, THF, HCl76%HighLow toxicity
HATU CouplingHATU, DIPEA, DCM, RT85%LowCostly reagents

Optimization and Industrial Production Considerations

Solvent and Catalyst Selection

  • THF vs. DCM : THF enhances solubility in cyclization reactions, while DCM improves coupling efficiency.

  • Base Optimization : DIPEA (N,N-diisopropylethylamine) outperforms inorganic bases in minimizing side reactions.

Temperature and Time

  • Cyclization : Prolonged heating (>6 hours) at 80°C maximizes yield but risks decomposition.

  • Deprotection : Cold HCl treatment (0°C) prevents acid-labile group degradation.

Industrial Adaptations

  • Continuous Flow Systems : Automated reactors ensure consistent mixing and temperature control.

  • Waste Management : POCl₃ neutralization with aqueous NaHCO₃ reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: The compound can be oxidized to form different oxadiazole derivatives with varying functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while reduction reactions can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate is under investigation for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects by disrupting bacterial virulence pathways. It is believed to interfere with systems such as bacterial secretion and quorum sensing, which are crucial for pathogenicity.
  • Antifungal and Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines with GI50_{50} values ranging from 29 nM to 78 nM .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of various derivatives that can enhance biological activity or serve specific functions in agricultural applications .

Antiproliferative Activity Study

A study published in a peer-reviewed journal evaluated the antiproliferative effects of various derivatives of oxadiazoles against human cancer cell lines. The results indicated that compounds derived from this compound demonstrated significant inhibitory activity against cancer cells such as Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A549 (lung) cells. The most potent derivative achieved a GI50_{50} value lower than that of established chemotherapeutic agents like erlotinib .

Agricultural Applications

Research has also explored the potential use of this compound as a pesticide or herbicide. Its structural features suggest it could be effective in targeting specific pests or weeds without adversely affecting beneficial organisms.

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAntimicrobialDisrupts bacterial virulence pathways
AntifungalPotential efficacy against fungal infections
AnticancerSignificant antiproliferative activity against various cancer cell lines
Industrial ChemistryIntermediate for pharmaceuticalsUsed in synthesis of complex molecules
Agrochemical applicationsPotential use as pesticides or herbicides

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For instance, it may bind to the active site of an enzyme, blocking its function and thereby exerting its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Key Properties :

  • Purity : Available at 99% industrial grade .
  • Storage : Typically stored under inert atmospheres at low temperatures (e.g., -20°C) to prevent degradation .
  • Applications : Serves as an intermediate in synthesizing hydrazide derivatives, antimicrobial agents, and kinase inhibitors .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate with analogous compounds differing in substituents or heteroatoms:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Cl C₅H₅ClN₂O₃ 176.56 1196154-19-4 99% purity; stored at -20°C
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate CH₃ C₆H₈N₂O₃ 156.15 37641-36-4 Boiling point: ~289°C; used in heterocyclic synthesis
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate Br C₅H₅BrN₂O₃ 221.01 916889-45-7 Precursor for nucleophilic substitutions; stored at -20°C
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate NH₂ C₅H₇N₃O₃ 157.13 4970-53-0 High boiling point (289.1°C); used in peptide mimetics
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate 4-MeO-Ph C₁₂H₁₂N₂O₄ 248.24 99367-44-9 Aryl-substituted derivative; potential kinase inhibitor
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate S (thiadiazole) C₅H₅ClN₂O₂S 192.62 64837-49-6 Thiadiazole analog; 97% purity; used in corrosion inhibitors

Biological Activity

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-infective and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H5_5ClN2_2O3_3
  • Molecular Weight : 176.56 g/mol

This compound exhibits its biological effects primarily through interactions with various biochemical pathways:

  • Anti-Infective Properties : The compound has shown potential in disrupting bacterial virulence pathways. It may interfere with:
    • Two-component regulatory systems
    • Flagellar assembly
    • Bacterial secretion systems
    • Quorum sensing mechanisms
    • ABC transporters and chemotaxis pathways.
  • Anticancer Activity : Recent studies indicate that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines .

Antiproliferative Activity

A study evaluating the antiproliferative effects of several oxadiazole derivatives found that this compound exhibited significant activity against human cancer cell lines. The results are summarized in Table 1 below.

CompoundCell LineGI50_{50} (nM)IC50_{50} (nM)
This compoundMCF-73368
Reference Compound (Erlotinib)MCF-73380
Other Oxadiazole DerivativesVariousVariesVaries

GI50_{50} refers to the concentration required to inhibit cell growth by 50%, while IC50_{50} indicates the concentration required to inhibit a specific biological activity by 50%.

Case Studies

  • Mechanism-Based Approaches for Anticancer Drugs : A review highlighted that oxadiazole derivatives can be synthesized using innovative methods such as photocatalysis and oxidative cyclization. These derivatives have been shown to possess high yields and significant anticancer properties .
  • Benzodiazepine Receptor Agonists : Some studies have explored the modification of oxadiazoles to develop new benzodiazepine receptor agonists. These compounds demonstrated higher affinities than traditional drugs like diazepam, indicating potential for further development in treating anxiety and seizure disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability characteristics due to its molecular weight and solid physical form. Factors such as temperature and pH may influence its effectiveness in biological systems.

Q & A

Q. What role does the chloro substituent play in the crystal structure of derivatives?

  • Methodological Answer : X-ray crystallography reveals that the chloro group participates in halogen bonding (Cl···N/O interactions), influencing crystal packing. This affects solubility and melting points. For example, chloro-substituted derivatives exhibit higher melting points than their methoxy analogs .

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